barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate
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Overview
Description
Barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate is a complex organic compound with the molecular formula C18H13ClN2O6S.Ba . It is also known by its IUPAC name, barium 4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxy-2-naphthoate . This compound is primarily used as a pigment, specifically Pigment Red 48:1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate involves the diazotization of 5-chloro-4-methyl-2-sulfonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction is typically carried out in an acidic medium to facilitate the diazotization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling with the naphthoic acid derivative .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic reagents like nitronium ions and sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate has several applications in scientific research:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
Industry: Widely used in the production of inks, paints, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo cleavage under specific conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Pigment Red 482: Similar structure but with different substituents on the aromatic rings.
Pigment Red 571: Another azo pigment with a different metal ion (calcium instead of barium).
Pigment Red 531: Contains a similar azo linkage but different aromatic substituents.
Uniqueness
Barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate is unique due to its specific combination of barium ion and the sulfonated azo compound, which imparts distinct color properties and stability, making it highly valuable in industrial applications .
Properties
CAS No. |
68959-10-4 |
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Molecular Formula |
C34H20Ba3Cl2N4O20S6 |
Molecular Weight |
1479.8 g/mol |
IUPAC Name |
barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C17H13ClN2O10S3.3Ba/c2*1-8-4-14(32(25,26)27)13(7-12(8)18)19-20-16-11-3-2-10(31(22,23)24)5-9(11)6-15(17(16)21)33(28,29)30;;;/h2*2-7,21H,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;;3*+2/p-6 |
InChI Key |
XNQTVNKHGQNOQM-UHFFFAOYSA-H |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].CC1=CC(=C(C=C1Cl)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2].[Ba+2].[Ba+2] |
Origin of Product |
United States |
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